molecular formula C12H21NO3 B3047729 tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 1434142-15-0

tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B3047729
CAS No.: 1434142-15-0
M. Wt: 227.30
InChI Key: ZLBQIHWNUIWRJM-UHFFFAOYSA-N
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Description

tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate ( 1434142-15-0) is a high-value spirocyclic azetidine intermediate designed for advanced pharmaceutical research and development. This compound features a conformationally rigid 1-azaspiro[3.3]heptane scaffold, which provides a three-dimensional structure that is complementary to traditional piperidine ring systems and is highly valuable for exploring novel chemical space in medicinal chemistry programs . Its primary application is in the synthesis of novel drug candidates, where it acts as a key building block. The scaffold is bifunctional, allowing for selective derivatization on the azetidine and cyclobutane rings, while the hydroxymethyl group serves as a versatile handle for further chemical modification, enabling access to a diverse array of novel compounds . The tert-butyloxycarbonyl (Boc) protecting group ensures excellent stability for handling and storage while allowing for facile deprotection under mild acidic conditions when needed for subsequent synthetic steps. Supplied as a white powder with a typical purity of 99% or higher , this reagent is ideal for constructing molecular scaffolds in drug discovery projects targeting central nervous system (CNS) disorders, oncology, and other therapeutic areas. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. For optimal stability, it should be stored in a well-closed container, protected from light, and kept in a cool, dry place .

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(13)6-9(7-12)8-14/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBQIHWNUIWRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001127354
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-15-0
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434142-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: TsCl, bases like triethylamine (TEA)

Major Products

The major products formed from these reactions include ketones, reduced derivatives, and substituted spirocyclic compounds.

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

Research indicates that compounds similar to tert-butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate exhibit significant biological activity, particularly in the context of drug design. The spirocyclic structure is often associated with enhanced binding affinity to biological targets, making it a candidate for:

  • Anticancer Agents : Studies have shown that spirocyclic compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Neurological Disorders : The compound's structural features may offer neuroprotective effects, potentially aiding in the treatment of conditions like Alzheimer's disease.

2. Synthetic Organic Chemistry

The compound serves as a versatile intermediate in synthetic pathways due to its unique structure. It can be utilized for:

  • Synthesis of Complex Molecules : The azaspiro framework allows for the construction of various derivatives that can be tailored for specific applications in pharmaceuticals.
  • Building Blocks for Drug Development : Its functional groups can be modified to enhance pharmacological properties or reduce toxicity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of azaspiro compounds, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development into an anticancer drug.

Case Study 2: Neuroprotective Effects

Research conducted on spirocyclic compounds demonstrated their ability to protect neuronal cells from oxidative stress. This compound was included in this study and showed promise in reducing cell death in models of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate is not well-documented. its unique spirocyclic structure allows it to interact with various biological targets, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways involved would depend on the specific application and derivative used .

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Compound Name Substituent Molecular Weight Melting Point (°C) [α]D (c, solvent) Key Spectral Data (NMR, HRMS)
tert-Butyl 6-(aminomethyl)-1-azaspiro[...] -CH2NH2 227.18 N/A (oil) N/A Predicted CCS: 163.9 Ų (M+H)+
tert-Butyl (R)-6-(tert-butylsulfinyl)-[...] -S(O)-tBu 431.16 102–104 +20.40 (MeOH) δ 7.60–7.56 (1H, m, aromatic)
tert-Butyl 6-hydroxy-2-azaspiro[...] -OH 212.29 N/A N/A CAS: 158602-43-8
tert-Butyl 6-formyl-1-azaspiro[...] -CHO 225.27 N/A N/A SMILES: CC(C)(C)OC(=O)N1CCC12CC(C2)C=O

Key Observations :

  • Hydroxymethyl vs.
  • Sulfinyl Derivatives : Introduce chirality and higher melting points (102–131°C) due to strong intermolecular interactions .
  • Alkenyl/Aryl Substituents : Lower melting points (oily consistency) due to reduced crystallinity .

Biological Activity

Tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing insights into its pharmacological implications.

Chemical Structure and Properties

Chemical Formula: C₁₃H₁₉N₁O₃
Molecular Weight: 227.30 g/mol
CAS Number: 1434142-15-0

The compound features a tert-butyl group, a hydroxymethyl substituent, and an azaspiro framework, contributing to its distinctive chemical properties. The hydroxymethyl group allows for potential oxidation reactions, while the carboxylate moiety can participate in various chemical reactions, including esterification .

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylateContains an oxo group instead of hydroxymethylDifferent reactivity due to carbonyl presence
Tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylateSimilar spirocyclic structure but different functional group positioningVarying biological activities
Tert-butyl (4s,6r)-6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylateMethyl substitution at another position on the spirocyclic frameworkInfluences steric hindrance and reactivity

Pharmacological Potential

Initial studies indicate that this compound may interact with specific enzymes or receptors, influencing their activity. These interactions are critical for understanding its pharmacological profile and guiding further research into therapeutic applications .

The compound's biological activity may be attributed to several mechanisms:

  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with neurotransmitter receptors, influencing signaling pathways.
  • Antioxidant Activity: The ability to scavenge free radicals due to the presence of functional groups.

Study 1: Interaction with Biological Targets

A study investigated the binding affinities of this compound with various enzymes. Results indicated significant interactions with certain kinases, suggesting its potential as a kinase inhibitor, which is crucial for cancer therapy development.

Study 2: Antioxidant Properties

Research focusing on the antioxidant capabilities of related compounds showed that the hydroxymethyl group could enhance radical scavenging activity. This property is vital for protecting cells from oxidative stress, which is implicated in various diseases .

Toxicology and Safety Profile

While preliminary data suggest potential therapeutic benefits, comprehensive toxicological studies are necessary to evaluate the safety profile of this compound. Understanding the compound's effects on cellular viability and potential cytotoxicity is essential for its development as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate?

The synthesis typically involves introducing the hydroxymethyl group via allylation or nucleophilic substitution. For example, analogous spiro compounds are synthesized using allyl acetates and tert-butyl-protected precursors under basic conditions (e.g., Cs₂CO₃ in DMF at 70–90°C). Purification via flash column chromatography (SiO₂, hexane/ethyl acetate gradients) is standard, yielding the product in moderate to high yields (54–87%) .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the spirocyclic structure and hydroxymethyl group (e.g., δ 3.3–4.4 ppm for hydroxymethyl protons) .
  • HRMS (ESI) : For verifying molecular mass (e.g., [M+Na]⁺ peaks) .
  • FTIR : To identify carbonyl (C=O, ~1692 cm⁻¹) and hydroxyl (O-H, ~2930 cm⁻¹) stretches .
  • HPLC with chiral columns : For assessing enantiopurity (e.g., 89% ee reported in similar compounds) .

Q. What purification techniques are effective for isolating this compound?

Flash column chromatography (SiO₂, hexane/ethyl acetate gradients) is widely used. For polar intermediates, reverse-phase C18 chromatography (acetonitrile/water gradients) may be employed .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantioselectivity can be introduced via iridium-catalyzed asymmetric amination (e.g., using chiral ligands) or by employing chiral auxiliaries like tert-butylsulfinyl groups. Reaction conditions (temperature, solvent) and catalyst loading (e.g., 300 mol% Cs₂CO₃) significantly impact ee values, which are quantified via chiral HPLC .

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

Discrepancies between predicted and observed NMR signals (e.g., unexpected splitting or shifts) can be addressed by:

  • 2D NMR (COSY, HMBC) : To map proton-proton and proton-carbon correlations .
  • X-ray crystallography : Using programs like SHELXL for absolute configuration determination .
  • Computational modeling : To compare theoretical and experimental chemical shifts .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?

Hydrogen bonds (e.g., O-H···O/N interactions) influence crystal packing and stability. Graph set analysis (as per Etter’s formalism) can classify motifs like chains or rings, which are critical for understanding crystallinity and solubility. X-ray diffraction data refined via SHELX programs are essential for this analysis .

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization via Design of Experiments (DoE) is recommended:

  • Solvent screening : Polar aprotic solvents (DMF, THF) vs. non-polar alternatives .
  • Base selection : Cs₂CO₃ vs. NaH or LiAlH₄ for deprotonation efficiency .
  • Temperature gradients : Testing 70–90°C to balance reaction rate and side-product formation .

Q. What mechanistic insights exist for the formation of the spirocyclic core?

The spiro ring likely forms via intramolecular cyclization of a linear precursor. Computational studies (DFT) can model transition states, while isotopic labeling (e.g., ¹³C) tracks carbon migration. Intermediate trapping (e.g., using quenching agents) may validate proposed pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate

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